molecular formula C24H21N3O9 B12096157 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine

2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine

Cat. No.: B12096157
M. Wt: 495.4 g/mol
InChI Key: MHIQMVXETCFLAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine typically involves multiple steps, including acetylation and benzoylation reactions. The starting material is often a ribose derivative, which undergoes a series of chemical transformations:

Industrial Production Methods

Industrial production of 2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. This compound targets specific enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and cell proliferation. The azide group at the 6-position plays a crucial role in its biological activity by interacting with molecular targets and pathways involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2’-O-Acetyl-3’,5’-di-O-benzoyl-uridine
  • 2’-O-Acetyl-3’,5’-di-O-benzoyl-cytidine
  • 2’-O-Acetyl-3’,5’-di-O-benzoyl-adenosine

Uniqueness

2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine is unique due to the presence of the azide group at the 6-position, which imparts distinct chemical and biological properties. This modification enhances its potential as an antiviral and anticancer agent compared to other similar nucleoside analogs .

Properties

Molecular Formula

C24H21N3O9

Molecular Weight

495.4 g/mol

IUPAC Name

[4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H21N3O9/c1-14(28)34-20-19(36-23(31)16-10-6-3-7-11-16)17(13-33-22(30)15-8-4-2-5-9-15)35-21(20)27-24(32)26-18(29)12-25-27/h2-12,17,19-21H,13H2,1H3,(H,26,29,32)

InChI Key

MHIQMVXETCFLAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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